![molecular formula C20H27N3O2 B2353937 2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097911-74-3](/img/structure/B2353937.png)
2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, also known as PPCCA, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. PPCCA belongs to the family of cyclohexylamines and has been found to have promising results in scientific research.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and utilized in creating novel Co(II) and Cu(II) coordination complexes. These complexes are characterized by their unique supramolecular architectures, facilitated through various hydrogen bonding interactions. Notably, these compounds exhibit significant antioxidant activity, as evidenced by their performance in vitro against standard assays like DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Agents
Novel derivatives of pyrazole, isoxazole, and other heterocyclic frameworks have been prepared and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, synthesized through multi-component cyclo-condensation reactions, demonstrate the potential therapeutic utility of pyrazole-acetamide derivatives in treating infections and inflammatory conditions (Kendre et al., 2015).
Corrosion Inhibition
Pyrazoline derivatives, closely related to the chemical structure , have been investigated as corrosion inhibitors for mild steel in acidic media. These studies combine experimental and theoretical approaches to demonstrate the high inhibition efficiency and adsorption behavior of pyrazoline compounds on metal surfaces. The research underscores the potential application of pyrazole-acetamide derivatives in protecting industrial materials from corrosion (Lgaz et al., 2018).
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)16-4-10-19(11-5-16)25-14-20(24)22-17-6-8-18(9-7-17)23-13-3-12-21-23/h3-5,10-13,15,17-18H,6-9,14H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKDCXDTNUDWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
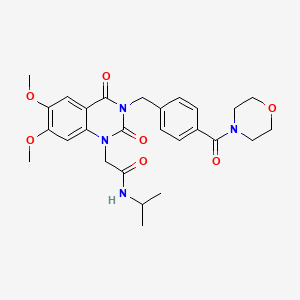
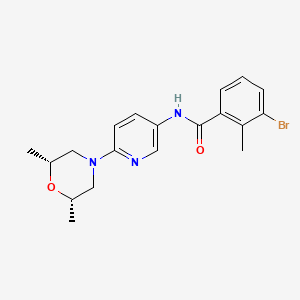
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)
![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)
![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)
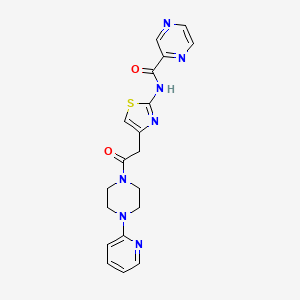
![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)
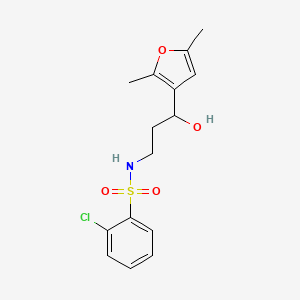
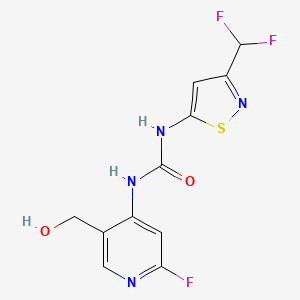
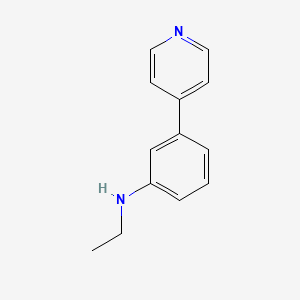
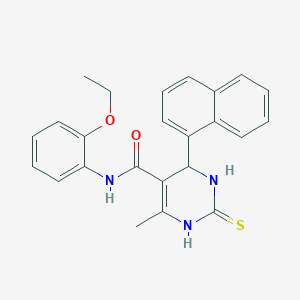
![3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2353875.png)
